(R)-2-Amino-5-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for catalytic processes , and specific conditions such as temperature control and solvent selection are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature. It may also serve as a ligand in the development of new pharmaceuticals.
Medicine
Medically, ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and amino group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit diverse biological activities.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidin-2-one: A five-membered lactam present in both natural and synthetic compounds.
Uniqueness
®-2-Amino-5-(pyrrolidin-2-yl)benzoic acid stands out due to its specific combination of a pyrrolidine ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
ALPPGSFNZAOOIK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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